5-溴-N-(2-(3-甲基异恶唑-5-基)乙基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

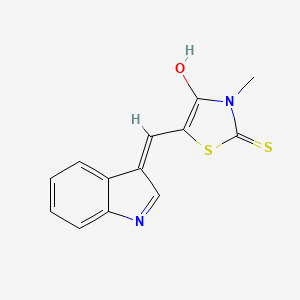

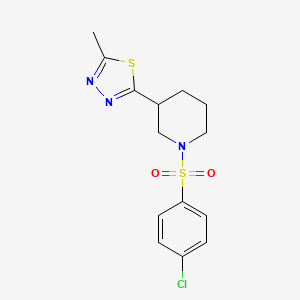

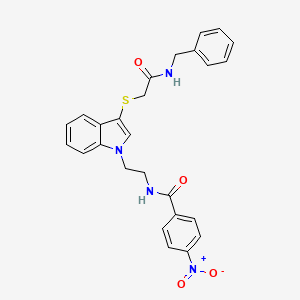

5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)nicotinamide is a chemical compound with the molecular formula C12H12BrN3O2. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been of immense importance due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed us to propose crystallization mechanisms .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like 5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)nicotinamide are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .科学研究应用

Synthesis of Coenzyme Q Analogues

The compound serves as a key intermediate in the synthesis of Coenzyme Qn family, which are vital components in the electron transport chain of mitochondria and bacterial respiratory systems . These analogues exhibit good electron-transfer activity and radical properties, making them significant for studies related to energy production and transfer within biological systems.

Antimicrobial Applications

Research indicates that derivatives of the compound have shown promising results in antimicrobial screenings, outperforming standard drugs like Gentamicin against various pathogens . This suggests potential use in developing new antimicrobial agents.

Antioxidant Properties

The compound’s derivatives have been evaluated for their antioxidant potential, with empirical results indicating substantial free radical scavenging activity . This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases.

Anti-corrosion Potential

In industrial applications, derivatives of this compound have been assessed for their anti-corrosive properties on metals in aggressive environments . The findings suggest that they can significantly reduce corrosion rates, which is beneficial for extending the lifespan of metal structures and components.

Cardiovascular Therapeutics

Given the role of Coenzyme Q analogues in mitochondrial function, derivatives of this compound may be explored for their therapeutic potential in treating cardiovascular diseases . Their ability to mimic Coenzyme Q could be harnessed to improve heart health and treat related disorders.

Mitochondrial Disorders Treatment

The compound’s role in the synthesis of Coenzyme Q analogues also points to its potential application in the treatment of mitochondrial disorders . These disorders often involve dysfunctional energy production, and the compound could play a role in therapeutic strategies.

Neuroprotective Effects

Isoxazole derivatives, including those related to this compound, have been studied for their neuroprotective effects, particularly in the context of neuro-inflammation and neurodegenerative diseases . The inhibition of certain pathways by these compounds could lead to new treatments for such conditions.

Synthetic Chemistry Research

The compound is also significant in synthetic chemistry research, serving as a building block for various chemical syntheses . Its versatility in reactions makes it a valuable resource for developing new synthetic methodologies and discovering novel compounds with potential applications across different fields.

未来方向

Isoxazole and its derivatives have shown a wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

作用机制

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .

Mode of Action

This could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Similar compounds are typically well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

属性

IUPAC Name |

5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-8-4-11(18-16-8)2-3-15-12(17)9-5-10(13)7-14-6-9/h4-7H,2-3H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOORLJXENIUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2878283.png)

![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2878296.png)

![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)